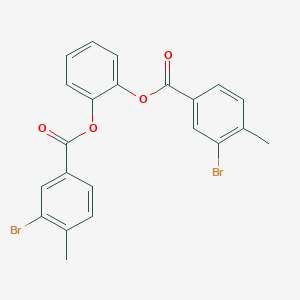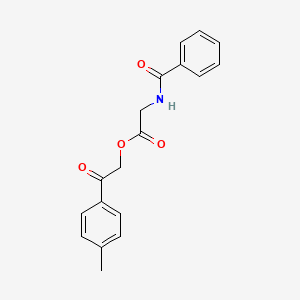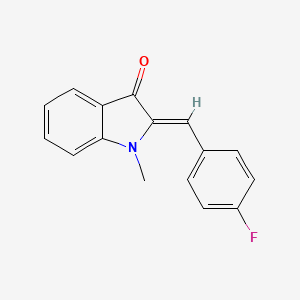![molecular formula C15H14ClN5O B10888931 4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)
4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, allowing for the preparation of 3,5-disubstituted 1H-pyrazoles under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides, alcohols, or amines.
Scientific Research Applications
4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound also contains a pyrazole ring and is used in the synthesis of energetic materials.
Indole Derivatives: These compounds have a similar aromatic structure and are studied for their diverse biological activities.
The uniqueness of 4-CHLORO-N~3~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of both chloro and carboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN5O |
|---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
4-chloro-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-9-7-10(2)21(20-9)12-5-3-11(4-6-12)18-15(22)14-13(16)8-17-19-14/h3-8H,1-2H3,(H,17,19)(H,18,22) |
InChI Key |
GFEWJXZWJOQILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B10888849.png)
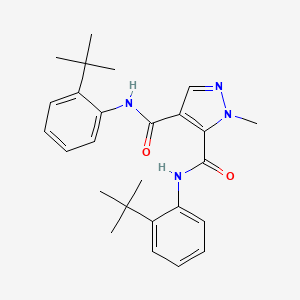
methanone](/img/structure/B10888870.png)
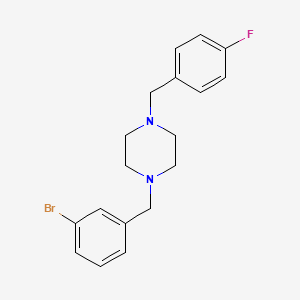
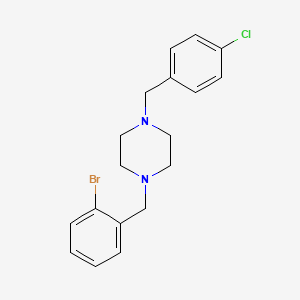
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
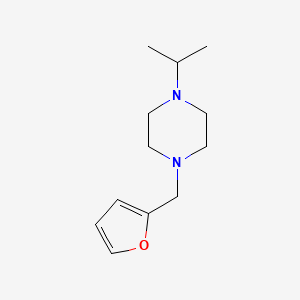
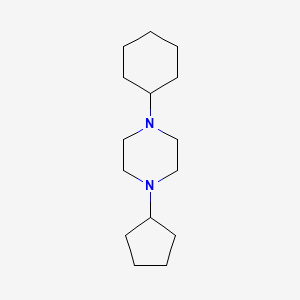
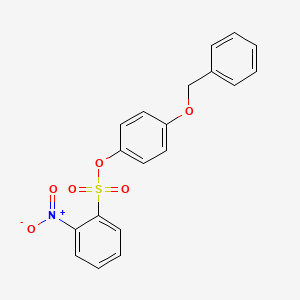
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)
